Solafuranone
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Overview
Description
Chemical Reactions Analysis
Solafuranone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Solafuranone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of sesquiterpenoid synthesis and reactivity.
Industry: This compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Solafuranone involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic activity by inducing apoptosis in cancer cells. The exact molecular targets and pathways involved in its anti-inflammatory effects are not fully understood but may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Solafuranone can be compared with other similar sesquiterpenoid compounds, such as:
Solavetivone: Another sesquiterpenoid with cytotoxic and anti-inflammatory properties.
Lycifuranone A: A sesquiterpenoid with a similar carbon skeleton to this compound.
N-trans-Feruloyltyramine: An alkaloid with moderate iNOS inhibitory activity.
This compound is unique due to its specific combination of cytotoxic and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
QKYZHMPSCAJJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C |
Origin of Product |
United States |
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